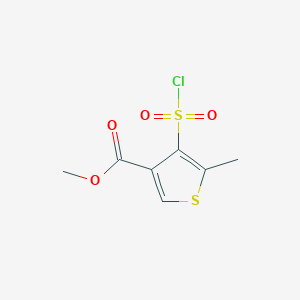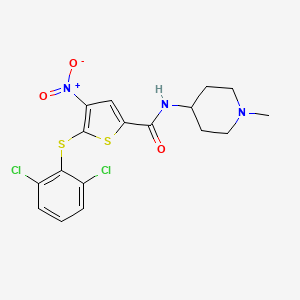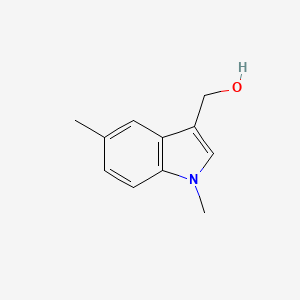
3,5-Dihydroxypicolinimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dihydroxypicolinimidamide is a heterocyclic compound with the molecular formula C6H7N3O2 It is a derivative of picolinic acid and contains both hydroxyl and amidine functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dihydroxypicolinimidamide typically involves the reaction of picolinic acid derivatives with hydroxylamine and subsequent cyclization. One common method includes the following steps:
Formation of Hydroxylamine Derivative: Picolinic acid is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide to form the hydroxylamine derivative.
Cyclization: The hydroxylamine derivative undergoes cyclization under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dihydroxypicolinimidamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
3,5-Dihydroxypicolinimidamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3,5-Dihydroxypicolinimidamide involves its interaction with specific molecular targets and pathways. The hydroxyl and amidine groups allow it to form hydrogen bonds and interact with enzymes and receptors. This can lead to the modulation of biological processes, such as enzyme inhibition or activation, and receptor binding.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dihydroxybenzoic acid: Similar in structure but lacks the amidine group.
Picolinic acid: The parent compound, which lacks the hydroxyl and amidine groups.
3,5-Diaminobenzoic acid: Contains amino groups instead of hydroxyl groups.
Uniqueness
3,5-Dihydroxypicolinimidamide is unique due to the presence of both hydroxyl and amidine groups, which provide it with distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its similar compounds.
Propiedades
Fórmula molecular |
C6H7N3O2 |
|---|---|
Peso molecular |
153.14 g/mol |
Nombre IUPAC |
3,5-dihydroxypyridine-2-carboximidamide |
InChI |
InChI=1S/C6H7N3O2/c7-6(8)5-4(11)1-3(10)2-9-5/h1-2,10-11H,(H3,7,8) |
Clave InChI |
RUQATSBFFHGGLO-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1O)C(=N)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2-(6-fluoro-1H-benzo[d]imidazol-1-yl)-9-(tetrahydro-2H-pyran-4-yl)-7H-purin-8(9H)-one](/img/structure/B12970571.png)


